4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole

Chemical Synthesis Medicinal Chemistry Covalent Inhibitors

Sourcing 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole delivers a strategic advantage for medicinal chemistry projects: the chloromethyl group on the thiazole ring provides a pre-installed electrophilic warhead, enabling direct covalent modification of target proteins or rapid library synthesis via SN2 chemistry. Unlike non-chlorinated analogs or the 2-furyl regioisomer (CAS 13386-49-7), this 3-furyl derivative offers distinct 3D orientation and electronic distribution critical for selective binding. With a calculated LogP of 2.47, it is ideally suited for intracellular targets requiring balanced membrane permeability. Procure this versatile building block to accelerate SAR exploration and targeted covalent inhibitor development.

Molecular Formula C8H6ClNOS
Molecular Weight 199.65
CAS No. 1269151-74-7
Cat. No. B2668281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole
CAS1269151-74-7
Molecular FormulaC8H6ClNOS
Molecular Weight199.65
Structural Identifiers
SMILESC1=COC=C1C2=NC(=CS2)CCl
InChIInChI=1S/C8H6ClNOS/c9-3-7-5-12-8(10-7)6-1-2-11-4-6/h1-2,4-5H,3H2
InChIKeyDYRZAJBGUCIJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole (CAS 1269151-74-7): An Electrophilic Heterocyclic Building Block for R&D


4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole is a heterocyclic compound (C8H6ClNOS, MW: 199.65) containing both furan and thiazole rings, with a chloromethyl substituent on the thiazole . Its primary utility in research and development stems from its bifunctional nature: the electrophilic chloromethyl group is a versatile handle for nucleophilic substitution, enabling the synthesis of diverse derivatives, while the furan and thiazole cores provide potential for interactions with biological targets [1]. The compound is commonly sourced from research chemical suppliers as a research intermediate, with a typical purity specification of 95% .

Why Generic Substitution of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole Is Not Advisable for Chemical Biology


While other furan-thiazole analogs exist, direct substitution is not straightforward. The key differentiator is the chloromethyl group on the thiazole ring. This group is a strong electrophile, making it a specific reactive handle for targeted covalent modification or synthesis of more complex molecules. Analogs lacking this group, such as 4-methyl-2-(furan-3-yl)-1,3-thiazole, would not have this reactivity and would be unsuitable for applications requiring it. Furthermore, the regioisomer 4-(Chloromethyl)-2-(furan-2-yl)-1,3-thiazole (CAS 13386-49-7) [1] presents a different 3D orientation and electronic distribution due to the furan ring's attachment point, which can significantly alter its binding affinity and biological activity profile, as small structural changes in furan derivatives can cause distinguishable differences in activity [2].

Comparative Evidence Guide: Quantifying the Advantage of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole


Comparative Reactivity: Chloromethyl Electrophile vs. Inert Methyl Group in 4-Methyl-2-(furan-3-yl)-1,3-thiazole

The presence of the chloromethyl group (-CH2Cl) provides a unique and quantifiable chemical handle compared to a non-functionalized analog like 4-methyl-2-(furan-3-yl)-1,3-thiazole. While the methyl analog is largely inert, the chloromethyl group is a versatile electrophile that undergoes nucleophilic substitution with a wide range of reagents (e.g., amines, thiols, alkoxides) . This allows for the controlled introduction of diverse chemical moieties onto the thiazole core, a capability absent in the methyl analog.

Chemical Synthesis Medicinal Chemistry Covalent Inhibitors

Physicochemical Differentiation: Calculated Lipophilicity (LogP) of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole vs. an Oxazole Analog

The calculated lipophilicity (LogP) of the thiazole-containing target compound is 2.47 [1]. This can be compared to a closely related oxazole analog, 4-(chloromethyl)-2-(furan-3-yl)-5-methyl-1,3-oxazole (CAS 914637-91-5), which has a calculated LogP of 1.95 [2]. The higher LogP of the thiazole indicates it is significantly more lipophilic, which would affect its membrane permeability, tissue distribution, and solubility profile.

ADME Drug-likeness Computational Chemistry

In Silico Biological Activity Profile: Predicted Antineoplastic/Antifungal Potential vs. In-Class Baseline

In silico prediction tools (PASS) suggest a high probability for antineoplastic (Pa=0.961) and antifungal (Pa=0.844) activities for the target compound [1]. This can be compared to a baseline where the majority of thiazole-based fragments in a focused library of 49 compounds showed no significant activity in biochemical assays [2]. The high predicted activity of this specific compound differentiates it from a random thiazole fragment and provides a data-driven rationale for prioritizing its synthesis and testing.

Computational Biology Target Prediction Anticancer Antifungal

Defined Applications for 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole Based on Evidence


Medicinal Chemistry: Synthesis of Targeted Covalent Inhibitors (TCIs)

The primary evidence-supported application is the use of the chloromethyl group to create covalent bonds with a target protein's nucleophilic residues (e.g., cysteine) . A researcher could prioritize this compound over its non-chlorinated analogs to design a targeted covalent inhibitor, as the electrophilic warhead is pre-installed and can react directly with the protein target, potentially leading to more potent and sustained target engagement.

Chemical Biology: Derivatization for Structure-Activity Relationship (SAR) Studies

This compound is a key intermediate for SAR exploration around the thiazole core. Its reactivity allows for the rapid synthesis of a library of analogs with diverse substituents at the 4-position via simple nucleophilic substitution . This capability is directly linked to the evidence of its chemical reactivity and is a primary reason for its procurement over less versatile analogs.

Hit-to-Lead Optimization: Prioritization Based on Favorable Lipophilicity Profile

The calculated LogP of 2.47 [1] makes it a more suitable starting point for a project targeting an intracellular protein with a preference for moderately lipophilic molecules, compared to the more hydrophilic oxazole analog (LogP 1.95). This quantitative property can guide early-stage medicinal chemistry decisions, helping to prioritize this scaffold for targets where higher membrane permeability is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.